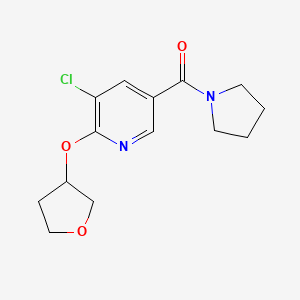

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a tetrahydrofuran-3-yl ether group, as well as a pyrrolidin-1-yl methanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the tetrahydrofuran-3-yl ether group: This step might involve etherification reactions using tetrahydrofuran derivatives.

Formation of the pyrrolidin-1-yl methanone moiety: This can be done through amide formation reactions using pyrrolidine and appropriate acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine ring or the tetrahydrofuran moiety.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the chloro and tetrahydrofuran groups in this compound may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that modifications to the pyridine structure can lead to increased potency against specific microbial strains .

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy. For instance, modifications to the pyridine core have been linked to inhibition of protein kinases involved in cancer proliferation, such as PfPK6 in malaria parasites . The design of analogs based on this compound could yield new anticancer agents targeting specific pathways.

Receptor Modulation

The compound has been studied for its interaction with various receptors, including opioid receptors and dopamine receptors. Research indicates that similar compounds can act as dual-target modulators, potentially providing therapeutic benefits in treating conditions like pain and addiction . The optimization of physicochemical properties in related compounds has shown promise in enhancing receptor selectivity and efficacy.

Neuropharmacology

Given the structural features of this compound, it may also play a role in neuropharmacology. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine pathways, which are crucial for treating disorders such as schizophrenia and depression .

Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition studies, particularly those focusing on kinases and other enzymes involved in signal transduction pathways. Its ability to selectively inhibit specific targets can help elucidate the roles of these enzymes in various biological processes.

Chemical Probes

As a chemical probe, this compound can be utilized to study cellular mechanisms and pathways. Its unique structure allows for the exploration of binding interactions within biological systems, providing insights into drug design and development.

Case Studies

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

(5-Chloro-6-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of the tetrahydrofuran-3-yl ether group.

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of the pyrrolidine ring.

Uniqueness

The presence of the tetrahydrofuran-3-yl ether group and the pyrrolidin-1-yl methanone moiety might confer unique chemical and biological properties, such as increased solubility or specific binding interactions.

Actividad Biológica

The compound (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone , with CAS Number 1903277-09-7, is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O3 with a molecular weight of 384.8 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1903277-09-7 |

| Molecular Formula | C₁₉H₁₇ClN₄O₃ |

| Molecular Weight | 384.8 g/mol |

| Common Name | (5-Chloro-6-(tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3K enzymes, particularly the PI3Kα isoform. This inhibition is crucial in cancer biology as it plays a significant role in cellular proliferation and survival pathways. In vitro studies have shown that such compounds can effectively suppress tumor growth by inducing apoptosis in cancer cells, demonstrating their potential as anticancer agents .

The proposed mechanism involves the compound's ability to act as a covalent inhibitor, selectively targeting cysteine residues in proteins such as GPX4, which is implicated in ferroptosis—a form of regulated cell death. This interaction leads to the disruption of redox homeostasis within cells, promoting cytotoxicity particularly in cancerous tissues .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various strains of bacteria. Compounds related to this structure have shown effectiveness against multidrug-resistant strains, indicating a potential role in treating bacterial infections .

Case Studies and Research Findings

- Anticancer Efficacy :

- Ferroptosis Induction :

- Antimicrobial Testing :

Propiedades

IUPAC Name |

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-12-7-10(14(18)17-4-1-2-5-17)8-16-13(12)20-11-3-6-19-9-11/h7-8,11H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWINUEIOLLNOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.